molecular formula C13H24ClNO B1382459 3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride CAS No. 1803601-82-2

3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride

Cat. No. B1382459
CAS RN: 1803601-82-2
M. Wt: 245.79 g/mol
InChI Key: QFFVKUDGFLDDTD-UHFFFAOYSA-N
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Description

“3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride” is a chemical compound with the molecular formula C13H23N.ClH . It is a derivative of adamantane, a type of hydrocarbon that is structurally similar to diamond . The compound is not widely available and is primarily used for research purposes .


Synthesis Analysis

The synthesis of adamantane derivatives, including “3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride”, often involves reactions with nitrogen-containing nucleophiles . For example, one method involves the reaction of (adamantan-1-ylalkyl)heteroallenes with glycine ethyl ester hydrochloride . Another method involves the reaction of 1-adamantyl nitrate in sulfuric acid media .


Molecular Structure Analysis

The molecular structure of “3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride” is characterized by the presence of an adamantane core, which is a cage-like structure composed of three fused cyclohexane rings in chair conformations . The compound also contains a hydrochloride group, which contributes to its overall polarity .

Scientific Research Applications

Plasma and Urine Concentrations in Pharmacological Research

3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride and its derivatives have been studied for their pharmacological properties. For instance, a study examined a novel adamantane derivative, focusing on its plasma and urine concentrations to assess its potential superiority over amantadine in treating Parkinson's disease (Speirs & Chatfield, 1974).

Synthesis for Medicinal Chemistry

The compound has been involved in the synthesis of novel adamantane-containing β-amino acids, which are of interest in medicinal chemistry. An efficient synthesis of these compounds was developed, showing promising results for future applications (Petrović Peroković et al., 2012).

Molecular Structure and Biological Activity Analysis

Detailed investigations into the molecular structure and electronic properties of adamantane derivatives have been conducted. These studies aim to predict the mechanism of biological activity, focusing on molecular properties like dipole moment, polarizability, and molecular electrostatic potential (Al-Tamimi et al., 2014).

Adamantane Derivatives in Anti-Inflammatory and Antimicrobial Research

Adamantane derivatives have been explored for their potential as anti-inflammatory and antimicrobial agents. Research includes detailed structural analysis and investigation of their chemotherapeutic activities, providing insights into the effectiveness of these compounds in medical applications (Al-Omary et al., 2020).

Synthesis and Properties in Epoxide Hydrolase Inhibition

Syntheses of 3-(adamantan-1-ylalkyl)-2-(O,S,Se)hydantoins and related compounds have been reported, highlighting their inhibitory activity on human soluble epoxide hydrolase. This suggests potential applications in the treatment of diseases where epoxide hydrolase plays a significant role (Burmistrov et al., 2019).

Future Directions

The future directions for research on “3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride” and other adamantane derivatives include the development of new synthesis methods and the exploration of their potential biological activities . There is also interest in studying the electronic structure of adamantane derivatives and elucidating the mechanisms for their chemical and catalytic transformations .

properties

IUPAC Name

3-(1-adamantyl)-3-aminopropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO.ClH/c14-12(1-2-15)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-12,15H,1-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFVKUDGFLDDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride
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3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride
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3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride
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3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride
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3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride

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